molecular formula C7H11BrCl2N2 B6216650 1-(3-bromo-6-methylpyridin-2-yl)methanamine dihydrochloride CAS No. 2742661-32-9

1-(3-bromo-6-methylpyridin-2-yl)methanamine dihydrochloride

Cat. No.: B6216650
CAS No.: 2742661-32-9
M. Wt: 274
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Description

1-(3-bromo-6-methylpyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H9BrN2·2HCl It is a derivative of pyridine, characterized by the presence of a bromine atom and a methyl group on the pyridine ring, along with a methanamine group

Properties

CAS No.

2742661-32-9

Molecular Formula

C7H11BrCl2N2

Molecular Weight

274

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-bromo-6-methylpyridin-2-yl)methanamine dihydrochloride typically involves the bromination of 6-methylpyridin-2-ylmethanamine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The resulting product is then converted to its dihydrochloride salt form through the addition of hydrochloric acid. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

1-(3-bromo-6-methylpyridin-2-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents used in these reactions include strong bases, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-bromo-6-methylpyridin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyridine derivatives have shown efficacy.

    Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(3-bromo-6-methylpyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The bromine and methanamine groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-bromo-6-methylpyridin-2-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:

    (6-bromo-3-methylpyridin-2-yl)methanamine hydrochloride: This compound has a similar structure but differs in the position of the bromine and methyl groups.

    2-Pyridinemethanamine derivatives: These compounds share the pyridine core but have different substituents, affecting their chemical and biological properties.

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